N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromophenyl group and three phenyl groups attached to a benzene-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and benzene-1,4-diamine.
Coupling Reaction: The 4-bromoaniline is coupled with benzene-1,4-diamine in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N1-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another bromophenyl derivative with similar chemical properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring and bromophenyl group, known for its antimicrobial activity.
Uniqueness
N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine stands out due to its unique combination of three phenyl groups and a bromophenyl group attached to a benzene-1,4-diamine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a complex structure characterized by a central benzene ring substituted with various phenyl groups and a bromine atom. The molecular formula is C27H26BrN2, and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction mechanisms .
- Antimicrobial Activity : The compound has exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the disruption of bacterial cell membranes, leading to cell lysis .
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is significant for potential applications in age-related diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, preventing their proliferation .
- Reactive Oxygen Species (ROS) Generation : It enhances ROS levels within cells, leading to oxidative damage and subsequent apoptosis in cancerous cells .
- Enzyme Inhibition : this compound inhibits specific enzymes involved in cell signaling pathways that promote tumor growth .
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
A research article in Journal of Antimicrobial Chemotherapy reported that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent.
Table 1: Biological Activities of this compound
Properties
CAS No. |
585540-48-3 |
---|---|
Molecular Formula |
C30H23BrN2 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-N-(4-bromophenyl)-1-N,1-N,4-N-triphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C30H23BrN2/c31-24-16-18-28(19-17-24)33(27-14-8-3-9-15-27)30-22-20-29(21-23-30)32(25-10-4-1-5-11-25)26-12-6-2-7-13-26/h1-23H |
InChI Key |
NEQSBUNSEDZNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.